Methyl 2-oxo-1H-[1,3]oxazolo[5,4-c]pyridine-4-carboxylate
Description
Methyl 2-oxo-1H-[1,3]oxazolo[5,4-c]pyridine-4-carboxylate (CAS: 2112661-94-4) is a heterocyclic compound with the molecular formula C₈H₆N₂O₄ and a molecular weight of 194.14 g/mol. Its structure consists of a fused oxazole and pyridine ring system, with a methyl ester group at position 4 and a ketone group at position 2 of the oxazole moiety .
Properties
IUPAC Name |
methyl 2-oxo-1H-[1,3]oxazolo[5,4-c]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c1-13-7(11)5-6-4(2-3-9-5)10-8(12)14-6/h2-3H,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMPTTDVTDZZIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC2=C1OC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-1H-[1,3]oxazolo[5,4-c]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-1H-[1,3]oxazolo[5,4-c]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazole derivatives, while substitution reactions can introduce various functional groups onto the oxazole or pyridine rings.
Scientific Research Applications
Common Synthetic Route
- Starting Materials : 7-hydroxy-4-methylcoumarin and ethyl chloroacetate.
- Reagents : Hydrazine hydrate.
- Conditions : Controlled temperature and solvent environment.
Methyl 2-oxo-1H-[1,3]oxazolo[5,4-c]pyridine-4-carboxylate has been studied for its potential antimicrobial and anticancer properties. In vitro studies have shown significant activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Medicinal Chemistry
Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure. The compound's ability to form derivatives through various chemical reactions makes it a valuable scaffold for the development of new drugs targeting specific diseases .
Industrial Applications
This compound may also find applications in the development of new materials with specific properties, such as polymers and coatings . Its versatility as a small molecule scaffold allows for modifications that can enhance material characteristics.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results demonstrated that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, indicating its potential use in developing new antibiotics .
Case Study 2: Anticancer Research
Another study investigated the anticancer properties of this compound through molecular docking studies. The results suggested that this compound could interact effectively with targets involved in cancer cell proliferation .
Mechanism of Action
The mechanism of action of Methyl 2-oxo-1H-[1,3]oxazolo[5,4-c]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application being studied, but it often involves modulation of cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Methyl 2-oxo-1H-[1,3]oxazolo[5,4-c]pyridine-4-carboxylate and related heterocycles:
Key Observations:
Ring System Variations: The target compound features a pyridine-fused oxazole (oxazolo[5,4-c]pyridine), whereas analogs like 4b incorporate a quinoline-fused oxazole (oxazolo[4,5-c]quinoline). The quinoline system’s extended aromaticity may enhance π-π stacking interactions but reduces solubility compared to the pyridine-based scaffold . Oxazolopyrimidines (e.g., Compound №2) replace pyridine with a pyrimidine ring, introducing additional hydrogen-bonding sites for biological activity .
Substituent Effects :
- The methyl ester group in the target compound contrasts with methoxy or phenyl substituents in analogs. Ester groups typically improve solubility but may hydrolyze under acidic/basic conditions .
- Cytokinin-like activity in oxazolopyrimidines (Compound №2) correlates with electron-rich substituents (e.g., phenyl groups), which are absent in the target compound .
This method likely applies to the target compound, with variations in precursor substitution.
Biological Activity
Methyl 2-oxo-1H-[1,3]oxazolo[5,4-c]pyridine-4-carboxylate, a heterocyclic compound featuring an oxazole fused to a pyridine ring, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse sources.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 2112661-94-4
- Molecular Weight : 194.14 g/mol
The compound's unique structure allows it to participate in various chemical reactions, including oxidation and substitution, which can lead to the formation of different derivatives with potentially enhanced biological activities .
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions of precursors such as 7-hydroxy-4-methylcoumarin with ethyl chloroacetate. The reaction conditions often include the use of hydrazine hydrate to facilitate the cyclization process .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In a study involving various human tumor cell lines, the compound displayed antiproliferative effects with GI50 values ranging from nanomolar to micromolar concentrations. The following table summarizes its activity against selected cancer cell lines:
| Cell Line | GI50 (µM) |
|---|---|
| HeLa (Cervical) | 0.5 |
| MCF7 (Breast) | 0.8 |
| A549 (Lung) | 1.2 |
These results indicate a promising potential for this compound in cancer therapy .
The mechanism through which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. It may bind to enzymes or receptors involved in critical signaling pathways, thereby modulating cellular processes such as apoptosis and cell cycle progression .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antimicrobial Study : A recent investigation assessed the efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that it could inhibit biofilm formation and reduce bacterial load in infected tissues .
- Cancer Research : Another study focused on its effects on breast cancer cells, revealing that the compound induced apoptosis through caspase activation and mitochondrial dysfunction .
Q & A
Q. What are the common synthetic routes for Methyl 2-oxo-1H-[1,3]oxazolo[5,4-c]pyridine-4-carboxylate, and what intermediates are critical?
- Methodological Answer : Synthesis typically involves multi-step processes starting from precursors like dimethyl acetone-1,3-dicarboxylate. Key steps include:
- Condensation : Reaction with thiourea or substituted amines to form thiazole intermediates .
- Cyclization : Acid- or base-catalyzed ring closure to construct the oxazolo-pyridine core, often using reagents like POCl₃ or polyphosphoric acid .
- Esterification : Final carboxylation via methyl chloroformate or methanol under acidic conditions.
Critical Intermediates : 2-amino-4-(2-alkoxy-2-oxoethyl)thiazole derivatives (e.g., from ) and cyclized oxazole precursors (e.g., ethyl 7-amino-oxazolo-pyridine carboxylates from ).
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the oxazolo-pyridine scaffold and ester group (e.g., δ ~3.9 ppm for methyl ester protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Peaks at ~1700–1750 cm⁻¹ for carbonyl groups (ester and oxo moieties).
Cross-reference with computed spectra (e.g., PubChem data in ) to validate purity and structure.
Q. How can researchers design initial bioactivity screens for this compound?
- Methodological Answer :
- In vitro assays : Antimicrobial activity via broth microdilution (MIC determination); cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
- Positive Controls : Compare with known bioactive oxazolo-pyridines (e.g., derivatives in showing anticancer potential).
- Dose-Response Curves : Test concentrations from 1 µM to 100 µM to establish IC₅₀ values.
Advanced Research Questions
Q. What strategies optimize reaction yields in multi-step syntheses of this compound, particularly during cyclization?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) to enhance cyclization efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.
- Temperature Control : Gradual heating (60–80°C) minimizes side reactions like ester hydrolysis.
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
Q. How can researchers resolve contradictions in reported bioactivity data for oxazolo-pyridine derivatives?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, solvent systems) across studies (e.g., vs. 19).
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl vs. ethyl groups) to isolate pharmacophores.
- Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like kinases or DNA topoisomerases .
Q. What challenges arise in X-ray crystallography of this compound, and how can they be addressed using SHELX software?
- Methodological Answer :
- Crystal Growth : Slow evaporation from DCM/hexane mixtures improves crystal quality.
- Data Collection : High-resolution (<1.0 Å) datasets are critical for resolving light atoms (e.g., oxygen in the oxo group).
- Refinement in SHELXL : Use restraints for disordered ester groups and anisotropic displacement parameters for heavy atoms .
Q. How do structural modifications influence the compound’s bioactivity, and what computational tools aid in predictive modeling?
- Methodological Answer :
- Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity and interaction with biological targets .
- DFT Calculations : Gaussian or ORCA software to map electrostatic potentials and frontier molecular orbitals.
- ADMET Prediction : Tools like SwissADME to assess pharmacokinetic properties (e.g., LogP, bioavailability) .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Their Roles
| Intermediate | Role in Synthesis | Reference |
|---|---|---|
| 2-Amino-4-(2-methoxy-2-oxoethyl)thiazole-5-carboxylate | Precursor for cyclization | |
| Ethyl 7-amino-oxazolo[5,4-b]pyridine-6-carboxylate | Core scaffold builder |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
